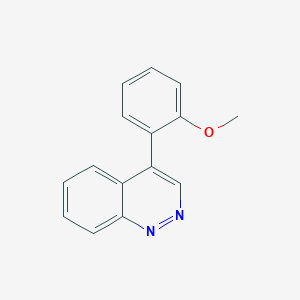

4-(2-Methoxyphenyl)cinnoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90142-04-4 |

|---|---|

Molecular Formula |

C15H12N2O |

Molecular Weight |

236.27 g/mol |

IUPAC Name |

4-(2-methoxyphenyl)cinnoline |

InChI |

InChI=1S/C15H12N2O/c1-18-15-9-5-3-7-12(15)13-10-16-17-14-8-4-2-6-11(13)14/h2-10H,1H3 |

InChI Key |

BKWFCQWTCLGWOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CN=NC3=CC=CC=C32 |

Origin of Product |

United States |

Spectroscopic and Advanced Structural Characterization of 4 2 Methoxyphenyl Cinnoline

X-ray Crystallography of Cinnoline (B1195905) Derivatives Incorporating Methoxyphenyl Moieties

While specific crystallographic data for 4-(2-Methoxyphenyl)cinnoline is not available in the surveyed literature, extensive studies on analogous cinnoline and related heterocyclic derivatives featuring methoxyphenyl substituents provide a strong basis for predicting its structural characteristics. The analysis of these related structures offers valuable insights into the likely crystal system, molecular conformation, and non-covalent interactions that govern the crystal packing of the title compound.

Determination of Crystal System and Space Group

Based on crystallographic studies of similar heterocyclic compounds, it is highly probable that this compound would crystallize in a centrosymmetric space group within a monoclinic or orthorhombic crystal system. For instance, many substituted quinolinone derivatives, which share structural similarities with cinnolines, have been found to crystallize in the monoclinic space group P2₁/c. scielo.br The presence of a single molecule in the asymmetric unit is a common feature in such structures.

Table 1: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Note: This data is hypothetical and based on trends observed in structurally related compounds.

Analysis of Molecular Conformation and Dihedral Angles

The conformation of this compound is largely defined by the dihedral angle between the planar cinnoline ring system and the appended 2-methoxyphenyl group. This angle is a result of the balance between the electronic effects, which favor planarity to maximize π-conjugation, and steric hindrance between the ortho-substituent (methoxy group) and the adjacent hydrogen atom on the cinnoline ring.

Elucidation of Supramolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound is anticipated to be directed by a variety of weak intermolecular interactions, including C-H···N and C-H···O hydrogen bonds, as well as π–π stacking interactions. The nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy (B1213986) group can act as hydrogen bond acceptors.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of newly synthesized compounds and for providing detailed information about the connectivity and chemical environment of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum of this compound would be expected to show a series of distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the cinnoline and methoxyphenyl rings. The methoxy group would exhibit a characteristic singlet, likely in the range of 3.8-4.0 ppm. The coupling patterns (doublets, triplets, multiplets) and integration values of the aromatic signals would be crucial for assigning each proton to its specific position on the rings.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The number of signals would confirm the molecular symmetry. The chemical shifts would be indicative of the electronic environment of each carbon atom, with carbons attached to electronegative atoms (N, O) appearing at higher chemical shifts.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹).

C=C and C=N stretching vibrations within the aromatic rings (typically in the 1400-1600 cm⁻¹ region).

C-O stretching for the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum could also offer additional structural information.

Table 2: Summary of Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Aromatic protons (7.0-9.0 ppm), Methoxy protons (~3.9 ppm, singlet) |

| ¹³C NMR | Signals corresponding to all carbon atoms, with those bonded to heteroatoms at higher chemical shifts |

| IR (cm⁻¹) | ~3050 (Aromatic C-H stretch), ~1600-1400 (C=C, C=N stretch), ~1250 (C-O stretch) |

| MS | Molecular ion peak corresponding to the molecular weight of C₁₅H₁₂N₂O |

By combining the insights from X-ray crystallography of related compounds with the data obtained from these advanced spectroscopic techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Computational and Theoretical Investigations of 4 2 Methoxyphenyl Cinnoline

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4-(2-Methoxyphenyl)cinnoline, DFT calculations would provide critical insights into its electronic properties, primarily through the analysis of Frontier Molecular Orbitals (FMOs) and charge distribution.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key FMOs that determine a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In a molecule like this compound, the HOMO is expected to be distributed over the electron-rich regions, likely the cinnoline (B1195905) ring system and the methoxy (B1213986) group on the phenyl ring. The LUMO, conversely, would be expected to be localized over the electron-deficient parts of the molecule. DFT calculations on similar nitrogen-containing heterocycles have shown that the introduction of an aryl group can significantly influence the energies and distributions of these orbitals. ijcce.ac.irekb.egscirp.orgscirp.org

The charge distribution within the molecule can also be elucidated using DFT. By calculating the Mulliken atomic charges, one can identify the electropositive and electronegative centers in the molecule. This information is vital for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the cinnoline ring are expected to be electronegative centers, while the hydrogen atoms and certain carbon atoms would be electropositive.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations on a Structurally Similar Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The data in this table is illustrative and based on DFT calculations for a comparable aromatic heterocyclic system. The actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in exploring its conformational landscape.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms to predict their motion over a certain period. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations (low-energy states) and the energy barriers between them. This information helps in understanding the molecule's flexibility and the populations of different conformers at a given temperature. Studies on similar bi-aryl heterocyclic systems have demonstrated the utility of MD in revealing the preferred dihedral angles and the extent of conformational freedom.

Quantum Chemical Characterization of Reactivity Descriptors

Quantum chemical calculations can provide a range of reactivity descriptors that help in predicting the chemical behavior of a molecule. For this compound, these descriptors can be derived from DFT calculations and are essential for understanding its reactivity.

One of the most insightful reactivity descriptors is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are rich or poor in electrons. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas prone to electrophilic attack, while regions of positive potential (colored blue) are susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the cinnoline ring and the oxygen atom of the methoxy group would be expected to be regions of negative potential, while the hydrogen atoms would be areas of positive potential.

Other global reactivity descriptors that can be calculated include electronegativity (χ), chemical hardness (η), and global softness (S). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Table 2: Representative Global Reactivity Descriptors for a Comparable Aromatic Heterocycle

| Descriptor | Value |

| Electronegativity (χ) | 4.07 eV |

| Chemical Hardness (η) | 2.18 eV |

| Global Softness (S) | 0.46 eV⁻¹ |

Note: This data is illustrative and derived from calculations on a related heterocyclic compound. Specific calculations are needed for this compound.

Theoretical Studies of Photoinduced Electron Transfer (PET) Mechanisms in Cinnoline Derivatives

Photoinduced Electron Transfer (PET) is a fundamental process in many chemical and biological systems, where an electron is transferred from a donor to an acceptor molecule upon light absorption. Theoretical studies can elucidate the mechanisms of PET in molecules like this compound.

In a PET process, the molecule first absorbs a photon, leading to an excited electronic state. From this excited state, an electron can be transferred. For a cinnoline derivative, the cinnoline moiety can act as either an electron donor or acceptor depending on the nature of the substituents. The 2-methoxyphenyl group, being electron-rich, could potentially act as an electron donor.

Theoretical investigations of PET in similar nitrogen-containing heterocyclic systems often involve calculating the driving force for electron transfer and the reorganization energy. nih.govmdpi.comustc.edu.cn The driving force is related to the difference in redox potentials of the donor and acceptor and the excitation energy. The reorganization energy is the energy required to change the geometry of the donor and acceptor from their equilibrium structures to the geometries they would have after electron transfer. These parameters are crucial for predicting the rate of electron transfer. Theoretical models can also help in understanding the role of different electronic states and the potential for competing processes like energy transfer. nih.govmdpi.comustc.edu.cn

Reaction Mechanisms and Chemical Transformations of 4 2 Methoxyphenyl Cinnoline

Mechanistic Elucidation of Synthetic Reactions for Cinnoline (B1195905) Formation

The formation of the cinnoline ring system, a 1,2-diazanaphthalene, can be achieved through several established synthetic routes. pnrjournal.com The specific synthesis of 4-(2-methoxyphenyl)cinnoline would involve precursors strategically designed to incorporate the 2-methoxyphenyl moiety at the C4 position. The primary mechanisms include intramolecular cyclization reactions starting from appropriately substituted benzene (B151609) derivatives. researchgate.net

One of the foundational methods is the Richter Cinnoline Synthesis . This reaction involves the diazotization of an ortho-aminoaryl alkyne followed by cyclization. wikipedia.org To produce this compound via this route, the starting material would need to be an o-aminophenyl alkyne bearing the 2-methoxyphenyl group attached to the alkyne terminus. The mechanism proceeds through the formation of a diazonium salt, which then undergoes an intramolecular cyclization where the terminal carbon of the alkyne attacks the diazonium group, leading to the formation of the cinnoline ring after rearomatization.

Another classic approach is the Widman-Stoermer Synthesis , which involves the cyclization of an α-vinyl-aniline. wikipedia.org The reaction is initiated by treating the aniline (B41778) derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The nitrous acid leads to the formation of an N-nitroso intermediate, which then cyclizes onto the vinyl group to form the N-N bond of the cinnoline core.

More contemporary methods offer alternative pathways. A transition-metal-free intramolecular redox cyclization has been developed for synthesizing cinnolines from 2-nitrobenzyl alcohol and benzylamine (B48309). nih.gov In this mechanism, the 2-nitro group is reduced in situ to a nitroso group, which then condenses with the amine. Subsequent isomerization from an azo compound to a hydrazone is followed by intramolecular cyclization and aromatization to yield the final cinnoline product. nih.gov For the synthesis of this compound, a substituted benzylamine or a related precursor containing the 2-methoxyphenyl group would be required to direct its placement at the C4 position.

The choice of synthetic strategy can be influenced by the desired substitution pattern on the cinnoline core and the availability of starting materials. researchgate.net

| Synthetic Method | Key Precursor Type | General Mechanism Steps |

|---|---|---|

| Richter Synthesis | o-Aminoaryl alkyne | 1. Diazotization of the amino group. 2. Intramolecular cyclization of the diazonium salt onto the alkyne. 3. Rearomatization. |

| Widman-Stoermer Synthesis | α-Vinyl-aniline | 1. Diazotization to form an N-nitroso intermediate. 2. Intramolecular cyclization onto the vinyl double bond. 3. Aromatization. |

| Intramolecular Redox Cyclization | 2-Nitrobenzyl alcohol and an amine | 1. Intramolecular redox reaction to form a 2-nitrosobenzaldehyde intermediate. 2. Condensation with an amine. 3. Azo-hydrazone isomerization. 4. Cyclization and aromatization. |

Functional Group Interconversions and Modifications on the Cinnoline Core

Once the this compound scaffold is formed, its functional groups can be interconverted to generate analogues. These transformations can target either the methoxy (B1213986) group on the phenyl substituent or positions on the cinnoline nucleus itself.

A primary and highly useful functional group interconversion is the cleavage of the methyl ether on the 2-methoxyphenyl group. This demethylation, typically achieved with reagents like boron tribromide (BBr₃) or strong acids, converts the methoxy group (-OCH₃) into a hydroxyl group (-OH). This transformation is significant as the resulting phenolic hydroxyl group serves as a versatile handle for further modifications, such as O-alkylation or esterification, allowing for the introduction of a wide array of new functional groups.

The cinnoline ring itself, being electron-deficient, can undergo specific modifications. For instance, the nitrogen atoms can be targeted. Oxidation can lead to the formation of cinnoline N-oxides, which can alter the electronic properties of the ring and influence its reactivity in subsequent reactions. semanticscholar.org Nucleophilic substitution is also a key transformation, particularly at the C4 position. If a 4-chlorocinnoline (B183215) derivative is used as a precursor, the chlorine atom can be readily displaced by various nucleophiles, including amines, alcohols, and thiols, providing a direct route to diverse 4-substituted cinnolines. semanticscholar.org

| Target Group | Initial Functional Group | Reagent/Condition | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| 2-Methoxyphenyl | Methoxy (-OCH₃) | Boron tribromide (BBr₃) | Hydroxyl (-OH) | Creates a reactive site for further derivatization. |

| Cinnoline Core | Nitrogen (N1 or N2) | m-CPBA | N-oxide | Modifies electronic properties of the ring. |

| Cinnoline Core (C4) | Chloro (-Cl) | Amines (R-NH₂) | Amino (-NHR) | Introduces nitrogen-based substituents. |

Regioselective and Stereoselective Chemical Transformations

Regioselectivity in the functionalization of this compound is dictated by the electronic nature of the heterocyclic core and steric effects imposed by the substituents. The cinnoline ring is generally susceptible to nucleophilic attack at the C3 and C4 positions due to the electron-withdrawing nature of the adjacent nitrogen atoms. However, the presence of the bulky 2-methoxyphenyl group at the C4 position will sterically hinder nucleophilic attack at both the C4 position (if a substitution reaction is intended on a different leaving group) and the adjacent C3 position. This steric hindrance can be exploited to direct reactions to other, more accessible positions on the ring.

Electrophilic substitution, such as nitration or halogenation, typically occurs on the benzo portion of the cinnoline ring. The directing effects of the fused pyridazine (B1198779) ring generally favor substitution at the C6 and C8 positions. The precise outcome can be influenced by reaction conditions and the electronic nature of existing substituents.

Stereoselectivity becomes relevant when new chiral centers are introduced. Since the parent this compound is an achiral, planar molecule, stereoselective transformations require the use of chiral reagents or catalysts. For example, if a substituent on the cinnoline core were to be reduced (e.g., a ketone to an alcohol), the use of a chiral reducing agent could lead to the preferential formation of one enantiomer of the resulting alcohol. Such stereocontrolled transformations are crucial in medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov

Derivatization Strategies for Structural Diversification

Structural diversification of the this compound scaffold is essential for exploring structure-activity relationships in drug discovery. nih.gov Several strategies can be employed to create a library of derivatives.

Modification via the Hydroxyl Group : As mentioned, demethylation of the methoxy group provides a key hydroxyl intermediate. This phenol (B47542) can be subjected to Williamson ether synthesis with a variety of alkyl halides or Mitsunobu reactions with alcohols to introduce diverse ether linkages. vanderbilt.edu Acylation with acid chlorides or anhydrides can produce a range of ester derivatives.

Cross-Coupling Reactions : If a halogen atom (e.g., bromine or chlorine) is introduced onto the benzo portion of the cinnoline ring (e.g., at C6 or C7), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig aminations can be used. These powerful reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, attaching a wide variety of aryl, heteroaryl, alkyl, or amino groups. researchgate.net

Side-Chain Elaboration : If the initial synthesis starts with a precursor that contains a reactive functional group, such as a carboxylic acid at the C3 position, this group can be converted into a wide range of amides by coupling with different amines. pnrjournal.com This strategy is widely used to modulate the pharmacological properties of heterocyclic compounds. nih.gov

Condensation Reactions : If a derivative contains a carbonyl group, it can undergo condensation reactions. For instance, an acetyl group can react with various aromatic aldehydes in a Claisen-Schmidt condensation to form chalcone-like structures, which can then be cyclized to form new heterocyclic rings, such as pyrazolines. pnrjournal.com

| Strategy | Reaction Type | Position | Example Reagents | Resulting Structure |

|---|---|---|---|---|

| Modification via Hydroxyl | O-Alkylation | 2'-position of phenyl ring | Alkyl halides (R-X), K₂CO₃ | -OR |

| Cross-Coupling | Suzuki Coupling | C6 or C7 (if halogenated) | Arylboronic acid, Pd catalyst | -Aryl |

| Side-Chain Elaboration | Amide Formation | C3 (if carboxylated) | Amines (RNH₂), coupling agent | -C(O)NHR |

| Condensation | Claisen-Schmidt | On an acetyl substituent | Aromatic aldehydes (ArCHO) | Chalcone intermediate |

Mechanistic Insights into the Biological Activity of 4 2 Methoxyphenyl Cinnoline and Analogues in Vitro Studies

Investigation of Molecular Targets and Receptor Interaction Mechanisms

Mechanisms of C-Met Receptor Tyrosine Kinase Inhibition

The c-Met receptor, a tyrosine kinase, plays a crucial role in cell proliferation, migration, and survival through its activation by hepatocyte growth factor (HGF). Dysregulation of the HGF/c-Met signaling pathway is implicated in various human cancers, making it a significant target for therapeutic intervention. Small molecule inhibitors targeting the c-Met kinase domain have emerged as a promising class of anti-cancer agents.

While direct mechanistic studies on 4-(2-Methoxyphenyl)cinnoline are not extensively detailed in the available literature, research on analogous compounds provides significant insights. A series of novel 4-(2-fluorophenoxy)quinoline derivatives bearing a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety have been designed and evaluated as potent c-Met kinase inhibitors. These compounds function as ATP-competitive inhibitors, binding to the kinase domain of the c-Met receptor. This binding action prevents the phosphorylation of the receptor, thereby blocking the downstream signaling cascade that promotes tumor growth and metastasis.

The structural features of these cinnoline-containing compounds are critical for their inhibitory activity. The quinoline (B57606) and cinnoline (B1195905) ring systems, coupled with specific substitutions, contribute to the high binding affinity for the c-Met active site. For instance, in a study of these derivatives, a compound designated as 33 demonstrated a c-Met IC50 value of 0.59 nM, indicating potent inhibition. The analysis of structure-activity relationships (SAR) revealed that substitutions on the phenyl group at the 1-position of the cinnoline ring significantly influence the anti-proliferative activity. Specifically, the presence of a 2-chloro or 2-trifluoromethyl group was found to be favorable for enhanced antitumor activity.

The following table summarizes the inhibitory activity of a key cinnoline-based c-Met inhibitor:

| Compound | c-Met IC50 (nM) |

| 33 (a 4-(2-fluorophenoxy)quinoline derivative with a 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety) | 0.59 |

This interactive table is based on data for a structurally related cinnoline derivative.

Pathways of Phosphodiesterase 10A (PDE10A) Inhibition

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the medium spiny neurons of the striatum, where it plays a key role in regulating cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling. Inhibition of PDE10A has been explored as a therapeutic strategy for neurological and psychiatric disorders.

Cinnoline-based compounds have been identified as potent inhibitors of PDE10A. nih.gov In vitro studies of a series of cinnoline analogues have demonstrated their ability to inhibit PDE10A with high potency and selectivity. nih.gov The mechanism of inhibition involves the binding of the cinnoline scaffold to the active site of the PDE10A enzyme, thereby preventing the hydrolysis of cAMP and cGMP. This leads to an elevation of cyclic nucleotide levels in the striatal neurons, which in turn modulates the activity of the direct and indirect pathways of the basal ganglia.

Structure-activity relationship studies of these cinnoline analogues have highlighted the importance of specific chemical moieties for potent PDE10A inhibition. A crucial finding is the significance of a methoxyl group at the R1 position of the cinnoline structure for maintaining high inhibitory potency. nih.gov The substitution of this methoxyl group with other functional groups, such as hydrogen, benzyloxy, or fluoropropoxy, resulted in a significant decrease or complete loss of PDE10A inhibitory activity. nih.gov This suggests that the methoxyphenyl group in this compound is a key determinant of its potential PDE10A inhibitory action.

The following table presents the in vitro PDE10A inhibitory activity of several cinnoline analogues, illustrating the importance of the methoxy (B1213986) group:

| Compound | R1 Substitution | PDE10A IC50 (nM) |

| 12b | Methoxy | 2.86 |

| 26h | Hydrogen | 518 |

| 26i | Benzyloxy | 79.3 |

This interactive table is based on data for structurally related cinnoline analogues. nih.gov

Furthermore, several of these cinnoline analogues demonstrated high selectivity for PDE10A over other phosphodiesterase subtypes, such as PDE3A/3B and PDE4A/4B, with selectivity ratios exceeding 1,000-fold. nih.gov

Modulation Mechanisms of the GABAA Receptor System

Modulation of the GABAA receptor typically occurs through allosteric binding sites, which are distinct from the GABA binding site itself. Positive allosteric modulators, such as benzodiazepines and certain flavonoids, enhance the effect of GABA by increasing the frequency or duration of chloride ion channel opening, leading to neuronal hyperpolarization. For example, some flavonoids have been shown to act as flumazenil-insensitive positive allosteric modulators of GABA responses at specific GABAA receptor subtypes. nih.gov

Conversely, negative allosteric modulators reduce the effect of GABA, while competitive antagonists bind to the GABA site and block its action. The specific subunit composition of the GABAA receptor pentamer (e.g., α1β2γ2) influences the binding and effect of different modulators. Without specific experimental data for this compound, its potential to modulate the GABAA receptor system remains speculative but could involve interactions with one of the numerous allosteric sites on the receptor complex.

Antagonistic Mechanisms at the Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel primarily expressed in sensory neurons and is involved in the detection and transduction of noxious stimuli, including heat and capsaicin (B1668287). Antagonists of the TRPV1 receptor are being investigated for their potential as analgesic agents.

The general mechanism of TRPV1 antagonism by small molecules involves binding to the receptor and preventing its activation by agonists. This can occur through competitive binding at the capsaicin binding site or through non-competitive mechanisms that stabilize the closed state of the channel. While specific studies detailing the interaction of this compound with the TRPV1 receptor are not available, research on other TRPV1 antagonists has identified key structural features that contribute to their activity.

For example, the antagonist capsazepine (B1668289) and other synthetic antagonists have been shown to block the activation of TRPV1 channels. mdpi.com The development of selective TRPV1 antagonists has provided evidence for their role in mitigating inflammatory pain conditions. mdpi.com The potential for this compound to act as a TRPV1 antagonist would depend on its ability to interact with the critical binding domains of the receptor, a property that requires empirical investigation.

Binding Selectivity at Serotonin (5-HT2A, 5-HT2C) and Dopamine (B1211576) (D2) Receptors

Serotonin (5-HT) and dopamine (D2) receptors are crucial targets for pharmacotherapy in a range of neuropsychiatric disorders. The 5-HT2A and 5-HT2C receptors, in particular, are known to modulate dopamine release and are targets for atypical antipsychotic medications. The binding affinity and selectivity of a compound for these receptors determine its pharmacological profile.

The interaction of a ligand with these G-protein coupled receptors is determined by its chemical structure and its ability to fit into the receptor's binding pocket. Atypical antipsychotics, for instance, often exhibit a higher affinity for 5-HT2A receptors relative to D2 receptors, a characteristic believed to contribute to their improved side-effect profile compared to typical antipsychotics.

There is no specific binding data available in the searched literature for this compound at 5-HT2A, 5-HT2C, and D2 receptors. Therefore, its selectivity profile remains to be determined through radioligand binding assays or other in vitro pharmacological techniques. Such studies would be necessary to ascertain its potential effects on serotonergic and dopaminergic neurotransmission.

In Vitro Cellular and Biochemical Pathway Analysis

The biological activities of this compound and its analogues have been investigated through various in vitro studies, revealing complex interactions with cellular and biochemical pathways. These studies provide foundational insights into the mechanisms underlying their therapeutic potential across a spectrum of conditions. The cinnoline nucleus serves as a crucial scaffold for compounds exhibiting a broad range of pharmacological activities, including antimicrobial, anti-inflammatory, antitubercular, antimalarial, and cytotoxic effects nih.govpnrjournal.comijper.org. The nature and position of substituents on the cinnoline framework are critical in determining the specific biological activity and potency of these synthetic molecules nih.gov.

Mechanisms of Antimicrobial Activity (Antibacterial, Antifungal) In Vitro

Cinnoline derivatives have been extensively studied for their potential as antimicrobial agents nih.gov. The mechanisms of action are often related to the specific structural features of the analogues, which determine their efficacy against various bacterial and fungal strains.

Antibacterial Mechanisms: The antibacterial action of certain cinnoline derivatives is attributed to the inhibition of essential bacterial enzymes. A well-known mechanism for related quinoline compounds, such as the antibiotic Cinoxacin, involves the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication ijper.orgjocpr.com. This interference with DNA synthesis ultimately leads to bacterial cell death. The lipophilicity of the cinnoline molecule is also considered a significant factor contributing to its antibacterial activity, as it facilitates passage through the bacterial cell membrane jocpr.com.

Structure-activity relationship studies have provided further mechanistic insights. For instance, the presence of an electron-withdrawing substituent on the phenyl group of cinnoline derivatives (without a pyrazoline moiety) has been associated with increased activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria nih.gov. Conversely, some pyrazolo[4,3-c]cinnoline derivatives with specific substitutions have shown significant activity against E. coli, P. aeruginosa, and S. aureus nih.gov.

Antifungal Mechanisms: Several cinnoline analogues have demonstrated notable in vitro activity against fungal pathogens such as Aspergillus niger and Candida albicans nih.govrroij.com. While the precise molecular mechanisms are not always fully elucidated, the antifungal action of heterocyclic compounds like cinnolines often involves disruption of the fungal cell membrane integrity or inhibition of key enzymes involved in fungal-specific metabolic pathways, such as ergosterol (B1671047) biosynthesis nih.gov. The substitution patterns on the cinnoline ring play a critical role; for example, certain chloro-substituted cinnoline imidazole (B134444) derivatives have shown potent activity against C. albicans and A. niger rroij.com.

| Compound/Derivative Class | Organism(s) | Observed In Vitro Activity/Mechanism | Reference |

|---|---|---|---|

| Cinnoline derivatives (general) | Gram-positive and Gram-negative bacteria | Potential inhibition of DNA gyrase. ijper.orgjocpr.com Lipophilicity enhances activity. jocpr.com | ijper.orgjocpr.com |

| Cinnoline derivatives with electron-withdrawing groups | S. aureus, B. subtilis, E. coli | Increased antibacterial activity. | nih.gov |

| Pyrazolo[4,3-c]cinnoline derivatives | E. coli, P. aeruginosa, S. aureus | Significant antibacterial properties observed for specific analogues. | nih.gov |

| Substituted 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | MIC values in the range of 12.5–50 μg/mL. | nih.gov |

| Substituted Cinnoline Imidazole derivatives | C. albicans, A. niger | Moderate to good antifungal activity observed. | rroij.com |

In Vitro Modulatory Pathways of Anti-Inflammatory Responses

The anti-inflammatory properties of cinnoline derivatives have been demonstrated in several in vitro models, which point to multiple modulatory pathways. A primary mechanism involves the inhibition of key enzymes in the inflammatory cascade.

One identified pathway is the inhibition of phosphodiesterase 4 (PDE4) nih.gov. PDE4 is a critical enzyme in inflammatory cells that regulates cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, cinnoline derivatives can increase intracellular cAMP, which in turn down-regulates the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) nih.govplos.org. This mechanism suggests a potential for these compounds in managing inflammatory conditions nih.gov.

Another significant mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the synthesis of prostaglandins (B1171923) involved in pain and inflammation. Molecular docking studies of pyrazolo[4,3-c]cinnoline derivatives have shown a strong binding profile with the COX-2 enzyme, indicating their potential to act as COX-2 inhibitors nih.gov.

Additionally, the ability of cinnoline derivatives to prevent the denaturation of proteins, such as bovine serum albumin, is used as an in vitro model to assess anti-inflammatory activity pnrjournal.com. Protein denaturation is a key feature of inflammation, and its inhibition is a recognized mechanism of anti-inflammatory drugs. Structure-activity studies have consistently shown that cinnoline derivatives bearing electron-donating groups, such as methoxyl and hydroxyl groups, on the phenyl moiety exhibit the highest anti-inflammatory activity nih.govpnrjournal.com.

| Compound/Derivative Class | In Vitro Model/Target | Mechanistic Pathway | Reference |

|---|---|---|---|

| Cinnoline derivatives | Phosphodiesterase 4 (PDE4) | Inhibition of PDE4 leads to increased cAMP and reduced production of inflammatory mediators like TNF-α. | nih.gov |

| Pyrazolo[4,3-c]cinnoline derivatives | Cyclooxygenase 2 (COX-2) | Docking studies suggest strong binding and potential inhibition of the COX-2 enzyme. | nih.gov |

| Cinnoline derivatives | Bovine Serum Albumin Denaturation | Inhibition of protein denaturation, a hallmark of inflammation. | pnrjournal.com |

| Cinnoline derivatives with electron-donating groups (e.g., methoxyl) | Carrageenan-induced inflammation models | Enhanced anti-inflammatory activity observed. | nih.govpnrjournal.com |

Molecular Mechanisms of Antitubercular Activity In Vitro

Cinnoline and structurally related quinoline derivatives have emerged as potent inhibitors of Mycobacterium tuberculosis (Mtb), including drug-resistant strains jocpr.comnih.gov. In vitro studies have elucidated a key molecular mechanism targeting the pathogen's respiratory chain.

A primary target for many quinoline-based antitubercular agents is the cytochrome bc1 complex (also known as complex III) of the electron transport chain nih.govsemanticscholar.org. Specifically, these compounds often target QcrB, a subunit of the complex. By binding to and inhibiting the QcrB subunit, these molecules disrupt the electron flow, which is essential for cellular respiration. This disruption leads to a significant depletion of intracellular adenosine triphosphate (ATP), effectively starving the bacterial cells of energy and leading to their death semanticscholar.org. The activity of lead compounds against spontaneous qcrB mutant strains has been used to confirm this specific targeting of the cytochrome bc1 complex nih.gov.

The potency of these compounds is reflected in their low minimum inhibitory concentrations (MIC) against the Mtb H37Rv strain, with some derivatives showing activity in the submicromolar range nih.gov.

| Compound/Derivative Class | Mycobacterial Strain | Molecular Target | Mechanism of Action | Reference |

|---|---|---|---|---|

| 4-Substituted thio- and sulfoxy-quinoline analogues | M. tuberculosis H37Rv | Cytochrome bc1 oxidase complex (QcrB subunit) | Inhibition of the respiratory chain, leading to depletion of intracellular ATP. | semanticscholar.org |

| 2-(Quinoline-4-yloxy)acetamides | Drug-sensitive and drug-resistant M. tuberculosis | Cytochrome bc1 complex | Inhibition of Mtb growth with MICs in the submicromolar range. | nih.gov |

| Novel Cinnoline derivatives | M. tuberculosis H37Rv | Not fully specified, but show significant inhibition. | MIC values ranging from >100 to 12.5 μg/ml. | jocpr.com |

In Vitro Antimalarial Activity Pathways

The cinnoline and quinoline scaffolds are foundational in the development of antimalarial agents nih.govnih.gov. The in vitro mechanisms of action for these compounds against Plasmodium species, the causative agents of malaria, are often multifaceted.

A well-established mechanism for quinoline-based drugs like chloroquine (B1663885) involves disrupting the parasite's detoxification process within its digestive vacuole. The parasite digests host hemoglobin, releasing toxic free heme. The drug is thought to accumulate in the acidic food vacuole and interfere with the polymerization of heme into non-toxic hemozoin, leading to a buildup of free heme that is toxic to the parasite.

Another potential pathway involves the inhibition of key parasitic enzymes. For instance, docking studies have suggested that some 4-anilinoquinoline derivatives may target falcipain-2, a crucial cysteine protease involved in hemoglobin degradation by Plasmodium falciparum bohrium.com. Inhibition of this enzyme would disrupt the parasite's nutrient acquisition and lead to its death. Several novel 4-anilinoquinolines have demonstrated potent activity in the low nanomolar range against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum in vitro nih.gov.

| Compound/Derivative Class | Plasmodium Species | Potential Mechanistic Pathway | Reference |

|---|---|---|---|

| Cinnoline/Quinoline derivatives | P. falciparum | Interference with heme detoxification by inhibiting hemozoin formation. | bohrium.com |

| 4-Anilinoquinoline derivatives | P. falciparum | Inhibition of parasitic enzymes, such as the cysteine protease falcipain-2. | bohrium.com |

| N-Arylpiperazine pemoline derivatives | P. berghei | Demonstrated activity in in vivo models, suggesting effective in vitro pathways. | nih.gov |

| 4-Anilinoquinolines with proton-accepting side chains | P. falciparum (chloroquine-sensitive and -resistant strains) | Active in the low nanomolar range. | nih.gov |

Mechanisms of In Vitro Cytotoxicity (e.g., against specific cancer cell lines)

The cytotoxic effects of cinnoline and its analogues against cancer cells are mediated through several molecular mechanisms, primarily involving the induction of apoptosis and the inhibition of critical cell signaling pathways.

One prominent mechanism is the inhibition of receptor tyrosine kinases that are overactive in many cancers. For example, certain 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives have been shown to be potent and selective inhibitors of the c-Met kinase nih.gov. The c-Met proto-oncogene plays a crucial role in cell proliferation, motility, and invasion, and its inhibition can lead to significant antitumor activity. The most promising compounds in this class demonstrated remarkable cytotoxicity against HT-29 (colon), MKN-45 (gastric), and A549 (lung) cancer cells, with IC50 values in the nanomolar range nih.gov.

Another key mechanism is the induction of apoptosis, or programmed cell death. Studies on nitric oxide-releasing derivatives have shown that their cytotoxic effects on colon cancer cell lines (LoVo and LRWZ) are mediated by the activation of caspase-9 and caspase-3, which are key executioners in the apoptotic pathway nih.gov. Other related compounds have been found to induce cell cycle arrest, typically in the S phase, alongside the induction of the intrinsic apoptotic pathway, characterized by nuclear fragmentation and chromatin condensation mdpi.com.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Mechanism of Cytotoxicity | Reference |

|---|---|---|---|---|

| 6,7-Disubstituted-4-(2-fluorophenoxy)quinolines | HT-29, MKN-45, A549 | 0.07 - 0.22 µM | Selective inhibition of c-Met kinase. | nih.gov |

| NCX 4040 (NO-releasing NSAID) | LoVo, LRWZ (colon) | Not specified | Induction of caspase-9 and -3-mediated apoptosis. | nih.gov |

| Rearranged abietane (B96969) orthoquinones | HT29 (colon) | 2.7 - 6.69 µg/mL | Induction of S phase cell cycle arrest and apoptosis. | mdpi.com |

| Antileukemic Cinnoline derivatives | K562 (leukemia) | Not specified | Potent antileukemic activity against wild-type and imatinib-resistant cells. | researchgate.net |

In Vitro Antifibrotic Activity Mechanisms

While direct studies on the antifibrotic mechanisms of this compound are limited, the mechanisms of other compounds targeting fibrosis in vitro provide a framework for potential pathways. Fibrosis is characterized by the excessive deposition of extracellular matrix (ECM), primarily driven by the activation of fibroblasts into myofibroblasts nih.gov.

A central signaling pathway in fibrosis is mediated by transforming growth factor-beta (TGF-β) nih.gov. TGF-β is a potent inducer of myofibroblast differentiation, a process marked by the expression of α-smooth muscle actin (α-SMA) nih.gov. In vitro studies on other compounds, such as Cinobufagin, have shown that they can exert antifibrotic effects by inhibiting the TGF-β1 signaling pathway. This inhibition leads to a downregulation of TGF-β1-induced α-SMA and collagen (e.g., Col1) expression in lung fibroblasts, thereby preventing their differentiation and ECM production nih.gov.

Another potential mechanism involves the modulation of inflammatory pathways that contribute to fibrosis. For instance, the flavonoid Baicalin has demonstrated antifibrotic effects in vitro by downregulating the expression of TGF-β and COL1A2 genes in arecoline-induced human oral fibroblasts waocp.org. It also reduces the expression of pro-inflammatory cytokines that can promote fibrogenesis waocp.org. Therefore, it is plausible that cinnoline derivatives, given their known anti-inflammatory properties, could exert antifibrotic effects by suppressing the inflammatory triggers that lead to fibroblast activation.

Potential antifibrotic mechanisms for cinnoline analogues could involve:

Inhibition of the TGF-β Signaling Pathway: Preventing the phosphorylation of downstream signaling molecules like Smads, thus blocking the transcription of pro-fibrotic genes such as α-SMA and collagens.

Suppression of Pro-inflammatory Cytokines: Reducing the expression of cytokines like TNF-α and interleukins, which are known to contribute to a pro-fibrotic microenvironment nih.gov.

Inhibition of Fibroblast Proliferation and Migration: Directly affecting the ability of fibroblasts to proliferate and migrate to the site of injury, thereby reducing the population of ECM-producing cells nih.gov.

| Potential Target/Pathway | Cellular/Molecular Event in Fibrosis | Potential In Vitro Mechanism of Inhibition | Reference |

|---|---|---|---|

| TGF-β1 Signaling | Induces differentiation of fibroblasts into myofibroblasts. | Downregulation of α-SMA and Collagen I (Col1) expression. | nih.gov |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) | Promote a pro-fibrotic environment and activate fibroblasts. | Inhibition of NF-κB signaling and reduction in cytokine expression. | nih.gov |

| Platelet-Derived Growth Factor (PDGF) Signaling | Stimulates fibroblast proliferation and migration. | Inhibition of PDGFRs and downstream pathways (e.g., RAS/MAPK, PI3K/AKT). | nih.gov |

| Extracellular Matrix (ECM) Production | Excessive deposition of collagen and other ECM components. | Downregulation of genes for collagen synthesis (e.g., COL1A2). | waocp.org |

Enzyme Kinetics and Ligand Binding Assays for Mechanistic Characterization

To elucidate the mechanisms underlying the biological activities of this compound and its analogues, in vitro studies employing enzyme kinetics and ligand binding assays are crucial. These investigations provide quantitative data on the interactions between the compounds and their molecular targets, offering insights into their potency, selectivity, and mode of action. While specific data for this compound is limited in publicly available literature, studies on analogous cinnoline derivatives have revealed engagement with key enzymatic and receptor systems.

Enzyme Inhibition Studies

Research into the biological effects of cinnoline derivatives has identified several enzymes as potential targets. The inhibitory activity of these compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Phosphodiesterase 10A (PDE10A) Inhibition:

A significant area of investigation for cinnoline analogues has been their activity as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme primarily expressed in the brain. The inhibition of PDE10A is a promising therapeutic strategy for certain neuropsychiatric disorders. Studies have shown that cinnoline derivatives, including those with methoxy substitutions, can potently inhibit PDE10A.

One study synthesized and evaluated a series of cinnoline analogues for their in vitro activity against PDE10A. The results demonstrated that the substitution pattern on the cinnoline core significantly influences the inhibitory potency. For instance, certain 6,7-dimethoxy-4-(pyridin-3-yl)cinnolines were identified as potent PDE10A inhibitors. mdpi.com The IC₅₀ values for some of these analogues highlight the structure-activity relationships, where modifications to the methoxy and other substituent groups lead to substantial changes in inhibitory activity. nih.gov

Table 1: In Vitro PDE10A Inhibitory Activity of Selected Cinnoline Analogues

| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | R⁴ Substituent | IC₅₀ (nM) |

|---|---|---|---|---|---|

| 13a | -OCH₃ | -OCH₃ | -H | -CH₃ | 18.4 ± 6.0 |

| 26a | -OCH₃ | -OCH₃ | -H | pyridine-3-yl | 1.52 ± 0.18 |

| 26b | -OCH₃ | -OCH₃ | -H | 2-fluoro-pyridin-5-yl | 2.86 ± 0.10 |

This table presents data for analogues of this compound to illustrate the potential enzymatic inhibition by this class of compounds.

The data indicates that the presence and position of methoxy groups, as well as the nature of other substituents, are critical for potent PDE10A inhibition. mdpi.comnih.gov For example, a comparison between compounds with different substituents at the R⁴ position shows a significant impact on the IC₅₀ value. nih.gov

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The phosphoinositide 3-kinase (PI3K) signaling pathway is another important target for which cinnoline derivatives have been investigated. This pathway is crucial for various cellular processes, and its dysregulation is implicated in cancer. A series of cinnoline derivatives were developed and evaluated as PI3K inhibitors, with many compounds exhibiting nanomolar inhibitory activities against PI3Ks. nih.gov While specific IC₅₀ values for methoxyphenyl-substituted cinnolines are not detailed in the available literature, the general finding points to the potential of the cinnoline scaffold in designing potent PI3K inhibitors. nih.gov

Ligand Binding Assays

Ligand binding assays are used to measure the affinity of a compound for a specific receptor. This is often expressed as the inhibition constant (Ki) or as the IC₅₀ value in a competitive binding assay, where the test compound displaces a known radiolabeled ligand.

GABAA Receptor Modulation:

The mechanistic characterization of this compound and its analogues through enzyme kinetics and ligand binding assays is an ongoing area of research. The available data on related cinnoline derivatives, particularly as potent inhibitors of PDE10A, provides a strong foundation for understanding the potential biological targets and therapeutic applications of this class of compounds.

Emerging Research and Advanced Applications of Cinnoline Scaffolds

Cinnolines in Material Science and Optoelectronic Device Development

The rigid, planar structure and π-conjugated system of the cinnoline (B1195905) scaffold have drawn interest for applications in material science and the development of optoelectronic devices. The inherent electronic properties of this heterocyclic system can be fine-tuned through chemical modification, making it a versatile building block for novel functional materials.

Luminescent Properties and Applications

Cinnoline derivatives have been successfully incorporated into conjugated polymers to create materials with significant luminescent properties. These materials can function as optical sensors for detecting a range of chemical substrates by measuring changes in their fluorescence or luminescence.

One notable application is the development of poly(arylene ethynylene)s (PAEs) that feature a cinnoline core. These polymers are synthesized through a multi-step process that includes a Richter-type cyclization to form the cinnoline ring, followed by Sonogashira coupling and a sila-Sonogashira coupling for polycondensation. The resulting polymers exhibit fluorescence in solutions like tetrahydrofuran (B95107) (THF) and demonstrate high sensitivity to quenching by specific metal ions. For instance, the fluorescence of these cinnoline-containing polymers is effectively quenched by Palladium (Pd²⁺) ions, showcasing their potential as amplifying fluorescent polymers (AFPs) for sensitive and rapid detection in biological or environmental applications. researchgate.net This quenching mechanism, often described by the "molecular wire" concept, allows the binding of a single analyte molecule to quench the fluorescence of the entire polymer chain, leading to a significantly amplified sensor response. researchgate.net

Table 1: Properties of Cinnoline-Containing Polymers for Sensing Applications

| Polymer Component | Synthesis Step | Key Property | Potential Application |

|---|---|---|---|

| Cinnoline Core | Richter-type cyclization | Forms the core of the fluorescent polymer | Base scaffold for optical sensors |

| Arylene Ethynylene Backbone | Sila-Sonogashira polycondensation | Creates a conjugated "molecular wire" | Amplifies quenching response |

| Complete Polymer in THF | - | Exhibits fluorescence | Serves as a baseline signal |

| Polymer with Pd²⁺ ions | Analyte binding | Fluorescence is highly quenched | Selective detection of Palladium ions |

Nonlinear Optical (NLO) Properties and Potential Applications

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, including frequency conversion and optical switching. Organic molecules with donor-π-acceptor architectures are often investigated for their NLO properties. While the π-conjugated system of the cinnoline scaffold suggests potential for NLO applications, specific research into the NLO properties of 4-(2-Methoxyphenyl)cinnoline or other cinnoline derivatives is not extensively documented in current literature.

The development of NLO materials often involves creating chromophores with significant intramolecular charge-transfer interactions. mdpi.com The investigation of other nitrogen-containing heterocycles, such as quinoline (B57606), in NLO polymers has shown that these structures can provide high thermal stability, although sometimes with lower NLO activity compared to traditional stilbene-based systems. researchgate.net The potential for cinnoline derivatives in this field remains an area for future exploration.

Development of Cinnoline Derivatives as Chemical Probes for Biological Systems

In the field of medicinal chemistry and chemical biology, cinnoline derivatives are recognized as valuable scaffolds for creating chemical probes to study biological systems. researchgate.netresearchgate.net These probes can be designed to have specific fluorescent properties that change upon interaction with a biological target or environment, enabling visualization and analysis of cellular processes.

A prominent example is the development of a fluorogenic and fluorochromic probe system based on the reduction of a weakly fluorescent azide (B81097) to a highly fluorescent amine. nih.gov Researchers developed a system using 4-azido-6-(4-cyanophenyl)cinnoline, which is weakly fluorescent. Upon reduction within a biological system to the corresponding 6-(4-cyanophenyl)cinnoline-4-amine, a significant increase in fluorescence is observed. nih.gov

The fluorescence of the resulting cinnoline-4-amine is highly sensitive to its environment, a property known as fluorochromism. The fluorogenic effect is particularly strong in polar solvents, especially water. This behavior is attributed to a combination of two fluorescence mechanisms: aggregation-induced emission (AIE) and excited-state intermolecular proton transfer (ESPT). nih.gov The utility of this azide-amine cinnoline pair as a biological probe was demonstrated in a HepG2 hepatic cancer cell line. The transformation from the azide to the more fluorescent amine within the cells was successfully detected using fluorescent microscopy and flow cytometry, confirming the potential of this system for various analytical and biological applications in aqueous environments. nih.gov

Table 2: Cinnoline-Based Fluorogenic Probe System

| Compound | State | Fluorescence Level | Mechanism of Action | Application |

|---|---|---|---|---|

| 4-azido-6-(4-cyanophenyl)cinnoline | Pre-probe | Weak | - | Introduced into biological system |

| 6-(4-cyanophenyl)cinnoline-4-amine | Active Probe | Strong (especially in water) | Reduction of azide to amine | Detection in HepG2 cancer cells |

| - | - | - | AIE and ESPT mechanisms | Biological imaging and analysis |

Future Research Directions for 4 2 Methoxyphenyl Cinnoline

Exploration of Novel Synthetic Pathways and Methodological Enhancements

While general methods for the synthesis of cinnolines are established, the development of more efficient, sustainable, and versatile synthetic routes for specifically substituted derivatives like 4-(2-Methoxyphenyl)cinnoline is a critical area for future research.

Current synthetic strategies for the cinnoline (B1195905) core often involve intramolecular cyclization reactions. ijper.org One of the foundational methods is the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org Other approaches include the dehydrogenation of dihydrocinnoline. wikipedia.org Modern advancements have introduced various catalytic systems to improve yield and selectivity.

Future research should focus on the following areas to enhance the synthesis of this compound:

C-H Activation/Annulation Reactions: The use of transition-metal catalysis, such as rhodium(III), has shown promise in the synthesis of complex cinnoline derivatives through C-H activation and annulation. ijper.org Exploring these methods for the direct arylation of the cinnoline core or its precursors could provide a more atom-economical route to this compound.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. Investigating microwave-assisted protocols for the key cyclization or cross-coupling steps in the synthesis of 4-substituted cinnolines could lead to more efficient and scalable production.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. Developing a flow-based synthesis for this compound would be a significant methodological enhancement, allowing for more controlled and automated production.

Green Chemistry Approaches: Future synthetic strategies should prioritize the use of environmentally benign solvents, catalysts, and reagents. This includes exploring one-pot reactions and minimizing the generation of hazardous waste.

A comparative overview of potential synthetic enhancements is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| C-H Activation | High atom economy, direct functionalization | Development of selective catalysts for the C4 position |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction conditions (temperature, time, power) |

| Flow Chemistry | Enhanced safety, scalability, and control | Design and optimization of a continuous flow reactor setup |

| Green Chemistry | Reduced environmental impact | Use of biocompatible solvents and recyclable catalysts |

Comprehensive In Silico Modeling for Predictive Structure-Function Relationships

Computational modeling is an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and guiding experimental work. For this compound, in silico studies can provide valuable insights into its potential biological activities and material properties.

While specific computational studies on this compound are lacking, research on related quinoline (B57606) and quinolinone derivatives demonstrates the utility of these methods. scielo.br Theoretical calculations, including Density Functional Theory (DFT), can be used to determine molecular geometry, electronic structure, and spectroscopic properties. scielo.br

Future in silico research on this compound should encompass:

Quantum Chemical Calculations: DFT studies can elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in organic electronics. scielo.br

Molecular Docking: To predict potential biological targets, molecular docking simulations can be performed against a wide range of protein structures, particularly those implicated in diseases where other cinnoline derivatives have shown activity, such as cancer and inflammatory disorders.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a series of analogues of this compound, QSAR models can be developed to establish a correlation between structural features and biological activity. This can guide the design of more potent and selective compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound when interacting with biological macromolecules, helping to understand its mechanism of action at an atomic level.

The following table outlines the potential applications of various in silico modeling techniques for this compound.

| Modeling Technique | Predicted Properties | Potential Applications |

| Quantum Chemistry (DFT) | Electronic structure, reactivity, spectral properties | Materials science (OLEDs), understanding chemical behavior |

| Molecular Docking | Binding affinity and mode to biological targets | Drug discovery (target identification) |

| QSAR | Correlation of structure with biological activity | Lead optimization in drug development |

| Molecular Dynamics | Dynamic interactions with biological targets | Elucidation of mechanism of action |

Identification of Undiscovered Biological Targets and Mechanistic Pathways Through In Vitro Screening

Cinnoline derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects. pnrjournal.comthepharmajournal.com However, the specific biological profile of this compound remains to be determined.

Comprehensive in vitro screening is essential to uncover the therapeutic potential of this compound. This should involve a multi-tiered approach:

Broad-Spectrum Pharmacological Screening: Initial screening against a diverse panel of assays representing different disease areas (e.g., oncology, inflammation, infectious diseases) can help to identify primary areas of biological activity.

Target-Based Screening: Based on the activities of related cinnoline and quinoline derivatives, targeted screening against specific enzymes and receptors is warranted. For instance, some quinoline derivatives are known inhibitors of c-Met kinase, a target in cancer therapy. nih.gov

Phenotypic Screening: Cell-based phenotypic assays can reveal the effects of the compound on cellular processes and disease models, providing insights into its mechanism of action without a preconceived target.

Mechanism of Action Studies: Once a significant biological activity is identified, further studies will be necessary to elucidate the underlying molecular mechanism. This may involve techniques such as Western blotting, qPCR, and enzymatic assays.

The table below summarizes potential areas for in vitro screening of this compound based on the known activities of related compounds.

| Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |

| Oncology | Protein kinases (e.g., c-Met), topoisomerases | Quinolines and other cinnolines show anticancer activity. pnrjournal.comnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, cytokines | Cinnoline derivatives have demonstrated anti-inflammatory properties. pnrjournal.com |

| Infectious Diseases | Bacterial and fungal enzymes | The cinnoline scaffold is present in antimicrobial agents. thepharmajournal.com |

| Central Nervous System | Receptors and enzymes involved in neurotransmission | Some cinnoline derivatives exhibit CNS activity. |

Further Development of Cinnoline-Based Compounds for Advanced Materials Science Applications

The photophysical properties of aromatic heterocyclic compounds make them attractive candidates for applications in materials science, particularly in the field of organic electronics. Cinnoline-containing poly(arylene ethynylene)s, for example, have been investigated for their fluorescence properties and potential as chemical sensors. researchgate.net

The this compound scaffold, with its extended aromatic system, is a promising building block for novel organic materials. Future research in this area should focus on:

Synthesis of Novel Polymers and Small Molecules: Incorporating the this compound unit into polymers or designing novel small molecules for specific applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Photophysical Characterization: A thorough investigation of the absorption and emission properties, quantum yields, and fluorescence lifetimes of this compound and its derivatives is necessary to assess their suitability for optoelectronic applications.

Chemosensor Development: The nitrogen atoms in the cinnoline ring can act as binding sites for metal ions. Exploring the potential of this compound and its derivatives as fluorescent chemosensors for the detection of specific analytes is a promising research avenue.

Structure-Property Relationship Studies: Systematically modifying the structure of this compound and studying the impact on its material properties will be crucial for designing materials with tailored characteristics.

The table below highlights potential materials science applications for cinnoline-based compounds.

| Application Area | Desired Properties | Research Focus |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, thermal stability | Synthesis of emissive materials incorporating the cinnoline core |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge transport | Design of donor or acceptor materials based on cinnoline |

| Organic Field-Effect Transistors (OFETs) | High charge carrier mobility, good stability | Development of cinnoline-based organic semiconductors |

| Chemosensors | Selective and sensitive fluorescence response | Functionalization of the cinnoline scaffold for analyte binding |

Q & A

Q. What are the established synthetic routes for 4-(2-Methoxyphenyl)cinnoline, and what intermediates are critical for its preparation?

- Methodological Answer : The synthesis of this compound typically involves cyclization or cross-coupling strategies. A common approach is the cyclocondensation of substituted anilines with α,β-unsaturated carbonyl compounds. For example, 4-chloro-2-aminoacetophenone derivatives can serve as precursors for cinnoline ring formation via thermal or acid-catalyzed cyclization . Intermediate purification steps (e.g., column chromatography or recrystallization) are crucial to isolate the target compound from by-products like regioisomers or unreacted starting materials. Structural validation via -NMR and mass spectrometry is recommended to confirm regioselectivity.

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry. For instance, related quinoline derivatives (e.g., 6-chloro-2-(4-methoxyphenyl)-4-phenylquinoline) have been structurally resolved using SCXRD, revealing dihedral angles between aromatic rings and intermolecular interactions (e.g., C–H⋯π) that stabilize the crystal lattice . Complementary techniques like FT-IR and -NMR can corroborate functional groups and electronic environments.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reactivity data for this compound derivatives under varying reaction conditions?

- Methodological Answer : Discrepancies in reactivity (e.g., unexpected regioselectivity or by-product formation) often arise from solvent polarity, temperature, or catalyst choice. For example, Suzuki-Miyaura coupling of this compound with aryl boronic acids may yield divergent products depending on palladium catalyst loading (e.g., Pd(PPh) vs. PdCl). Systematic Design of Experiments (DoE) can optimize conditions, while HPLC-MS monitors reaction progress and identifies intermediates . Computational studies (DFT) may further elucidate electronic effects of the methoxy group on reaction pathways.

Q. How can researchers design robust assays to evaluate the biological activity of this compound in receptor-binding studies?

- Methodological Answer : Radioligand displacement assays are effective for quantifying affinity toward targets like serotonin or dopamine receptors. For example, -labeled analogs of structurally related arylpiperazines (e.g., []4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide) compete with test compounds for receptor binding. Saturation binding curves (Scatchard analysis) determine dissociation constants (), while autoradiography or PET imaging (e.g., -Mefway) validates in vivo targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.